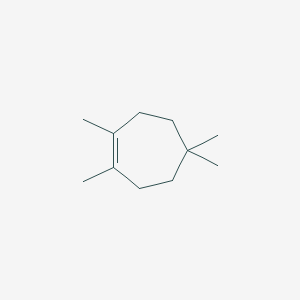
1,2,5,5-Tetramethylcycloheptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,5-Tetramethylcycloheptene is an organic compound with the molecular formula C11H20. It is a cycloalkene, meaning it contains a ring structure with one or more double bonds. This compound is characterized by its four methyl groups attached to the cycloheptene ring, specifically at the 1, 2, 5, and 5 positions. The presence of these methyl groups significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,5,5-Tetramethylcycloheptene can be synthesized through various organic reactions. One common method involves the alkylation of cycloheptene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the addition of methyl groups to the cycloheptene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
化学反应分析
Types of Reactions: 1,2,5,5-Tetramethylcycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the cycloheptene ring to a single bond, resulting in a saturated cycloalkane.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogenation using a palladium or platinum catalyst is a common method for reducing the double bond.
Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the compound.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated cycloalkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
1,2,5,5-Tetramethylcycloheptene has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1,2,5,5-Tetramethylcycloheptene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by the oxidizing agent, leading to the formation of an intermediate that eventually converts to a ketone or alcohol. The molecular targets and pathways involved in these reactions are influenced by the compound’s structure and the nature of the reagents used.
相似化合物的比较
Cycloheptene: A simpler cycloalkene with a seven-membered ring and one double bond.
1,2-Dimethylcycloheptene: A cycloheptene derivative with two methyl groups attached to the ring.
1,2,3,4-Tetramethylcycloheptene: Another tetramethyl-substituted cycloheptene with methyl groups at different positions.
Uniqueness: 1,2,5,5-Tetramethylcycloheptene is unique due to the specific positioning of its four methyl groups. This arrangement affects its chemical reactivity and physical properties, making it distinct from other cycloheptene derivatives. The compound’s unique structure allows for specific interactions in chemical reactions, leading to the formation of unique products and intermediates.
属性
CAS 编号 |
106007-91-4 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC 名称 |
1,2,5,5-tetramethylcycloheptene |
InChI |
InChI=1S/C11H20/c1-9-5-7-11(3,4)8-6-10(9)2/h5-8H2,1-4H3 |
InChI 键 |
VXANAVFWLBEGSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCC(CC1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
oxophosphanium](/img/structure/B14340068.png)
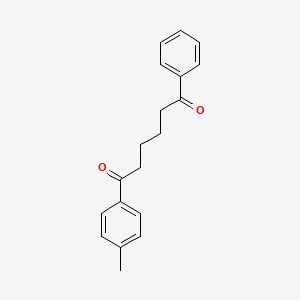
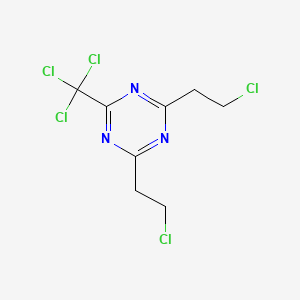
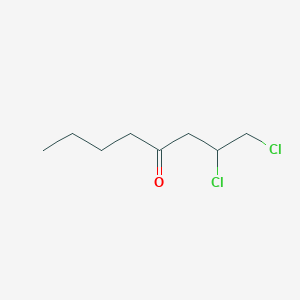
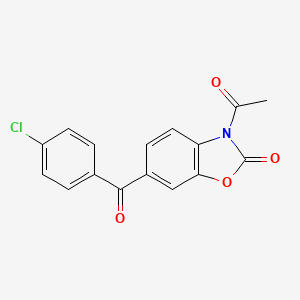
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)

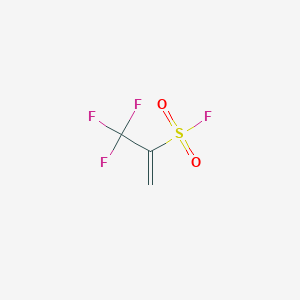
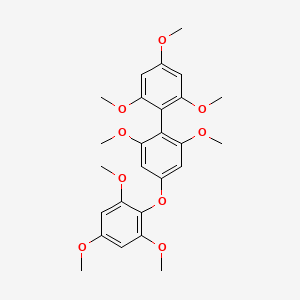
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
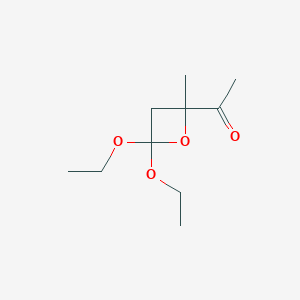
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
